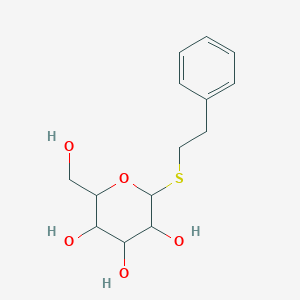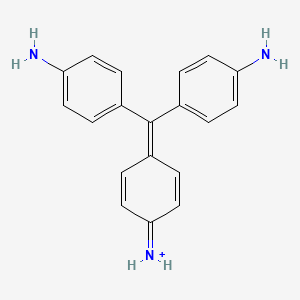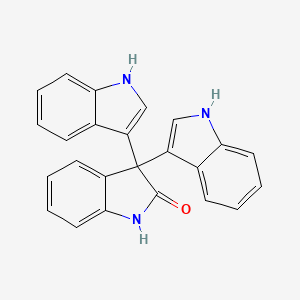
3,3-Bis(1H-indole-3-yl)-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(1H-indole-3-yl)-2-indolinone is a natural product found in Vibrio and Isatis costata with data available.
Scientific Research Applications
Synthesis and Catalysis
3,3-Bis(1H-indole-3-yl)-2-indolinone and its derivatives are significant in the field of organic chemistry due to their pharmacological and biological properties. Researchers have explored various methods for synthesizing these compounds. For instance, Khalafi‐Nezhad et al. (2008) described a solvent-free process using trityl chloride as a catalyst for preparing bis(1H-indol-3-yl)methanes, demonstrating high efficiency and yield at room temperature (Khalafi‐Nezhad et al., 2008). Additionally, Brahmachari and Banerjee (2014) developed a pseudo-three-component one-pot synthesis of functionalized 3,3-bis(indol-3-yl)indolin-2-ones, highlighting its mild reaction conditions, excellent yields, and environmental friendliness (Brahmachari & Banerjee, 2014).
Green Chemistry and Environmental Applications
The research into 3,3-Bis(1H-indole-3-yl)-2-indolinone also emphasizes green chemistry approaches. Joshi et al. (2010) described an ultrasound-assisted green synthesis of bis(indol-3-yl)methanes using 1-hexenesulphonic acid sodium salt, offering an economic and environmentally friendly method (Joshi et al., 2010). Verma et al. (2016) explored the use of bis(indolyl)methanes as green corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications (Verma et al., 2016).
Biological and Pharmaceutical Applications
In the pharmaceutical realm, the derivatives of 3,3-Bis(1H-indole-3-yl)-2-indolinone have shown promising biological activities. Radhakrishnan et al. (2020) synthesized Schiff bases containing the indole group and examined their antimicrobial activity, indicating their potential in antimicrobial treatments (Radhakrishnan et al., 2020). Additionally, Garbe et al. (2000) isolated novel indole derivatives from Escherichia coli and Corynebacteria, suggesting a possible role in treating neurodegenerative diseases (Garbe et al., 2000).
Advanced Materials and Sensing Applications
The synthesis and properties of 3,3-Bis(1H-indole-3-yl)-2-indolinone derivatives have implications in material science as well. Mohammadi Ziarani et al. (2022) investigated the fluorescent sensing capabilities of these compounds for detecting copper ions, showcasing their potential in developing new sensing materials (Mohammadi Ziarani et al., 2022).
properties
Product Name |
3,3-Bis(1H-indole-3-yl)-2-indolinone |
|---|---|
Molecular Formula |
C24H17N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,3-bis(1H-indol-3-yl)-1H-indol-2-one |
InChI |
InChI=1S/C24H17N3O/c28-23-24(17-9-3-6-12-22(17)27-23,18-13-25-20-10-4-1-7-15(18)20)19-14-26-21-11-5-2-8-16(19)21/h1-14,25-26H,(H,27,28) |
InChI Key |
BSOAGODEMKWJIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)C5=CNC6=CC=CC=C65 |
synonyms |
trisindoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



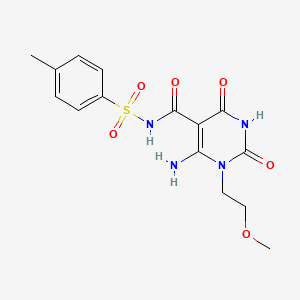
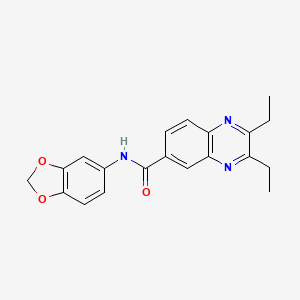
![2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227506.png)
![N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide](/img/structure/B1227507.png)
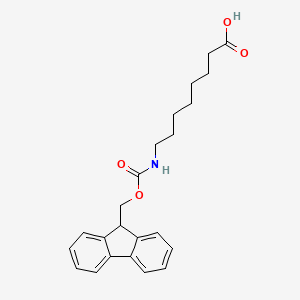
![3-(5-Methyl-2-furanyl)-5-[1-(2-naphthalenylsulfonyl)-3-piperidinyl]-1,2,4-oxadiazole](/img/structure/B1227512.png)
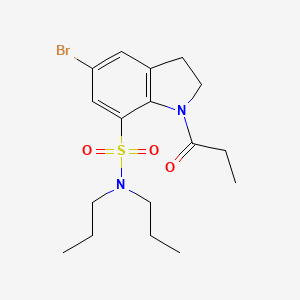
![4-[(3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227515.png)

![2-(1-Naphthalenyl)acetic acid [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1227519.png)

